molecular formula C11H10O2 B11912550 2,3-Dimethyl-4H-chromen-4-one CAS No. 17584-90-6

2,3-Dimethyl-4H-chromen-4-one

Cat. No.: B11912550
CAS No.: 17584-90-6
M. Wt: 174.20 g/mol
InChI Key: KQLDYIIDXBUUCK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4H-chromen-4-one is a chemical compound based on the privileged chromone (4H-chromen-4-one) scaffold, a versatile heterocyclic system recognized as a highly promising template in medicinal chemistry . Chromones are ubiquitous in nature, particularly in the plant kingdom, and synthetic derivatives are investigated for a broad spectrum of biological activities . This specific 2,3-dimethyl derivative serves as a valuable building block for the design and synthesis of novel lead compounds, enabling structure-activity relationship (SAR) studies in drug discovery programs . Researchers are particularly interested in chromone derivatives for their potential antifungal properties. Chromone-based structures have demonstrated activity against biofilm-forming agents like Candida albicans , with some analogs shown to inhibit yeast virulence factors, including adherence to buccal epithelial cells and phospholipase secretion . Furthermore, the chromone core is a key structure in the search for new inhibitors targeting enzymes like Sirtuin 2 (SIRT2), which is involved in age-related diseases such as neurodegenerative disorders . The chromone scaffold is classified as a "privileged structure" in drug development, meaning it is capable of providing high-affinity ligands for multiple types of biological targets . This makes this compound a versatile and fundamental starting material for researchers working in antifungal, anticancer, and neuropharmacology drug discovery. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17584-90-6

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2,3-dimethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3

InChI Key

KQLDYIIDXBUUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2,3-Dimethyl-4H-chromen-4-one, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the two methyl groups attached to the pyrone ring. The aromatic protons (H-5, H-6, H-7, H-8) would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern on the benzene ring. The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The two methyl groups at positions C-2 and C-3 would appear as sharp singlets in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for all 11 carbon atoms in the molecule. The carbonyl carbon (C-4) would be readily identifiable by its characteristic downfield chemical shift (δ > 170 ppm). The aromatic carbons would resonate in the δ 115-160 ppm range, while the sp² carbons of the pyrone ring (C-2 and C-3) would also be in this region. The two methyl carbons would appear at the highest field (δ < 20 ppm).

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
C-2 - ~155
C-3 - ~120
C-4 - ~177
C-4a - ~124
C-5 ~8.1 (dd) ~126
C-6 ~7.4 (t) ~125
C-7 ~7.7 (t) ~134
C-8 ~7.5 (d) ~118
C-8a - ~156
2-CH₃ ~2.4 (s) ~15

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O₂), HRMS would provide an exact mass measurement, confirming its molecular formula. The calculated monoisotopic mass is 174.0681 u. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's identity. The fragmentation pattern observed in the mass spectrum would also offer structural clues, likely showing the loss of methyl groups or a retro-Diels-Alder fragmentation of the pyrone ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a strong absorption band for the C=O (carbonyl) group of the pyrone ring, typically appearing in the range of 1630-1660 cm⁻¹. Other key absorptions would include those for aromatic C=C stretching (around 1600 and 1450 cm⁻¹), C-O-C stretching of the ether linkage in the pyran ring, and C-H stretching from the aromatic and methyl groups.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (Ketone) Stretching 1630 - 1660
C=C (Aromatic) Stretching 1600 - 1450
C-O-C (Ether) Stretching 1250 - 1050
C-H (Aromatic) Stretching 3100 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Chromones exhibit characteristic UV absorption spectra due to the π-π* and n-π* transitions associated with the benzopyrone chromophore. For this compound, one would expect to observe strong absorption bands (π-π* transitions) in the range of 250-350 nm. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent used. These electronic properties are fundamental to applications where light absorption is important.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 4h Chromen 4 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of many-body systems, such as atoms and molecules. It is a prominent method for studying the structure and reactivity of chromone (B188151) derivatives. While specific DFT data for 2,3-Dimethyl-4H-chromen-4-one is not extensively available in the reviewed scientific literature, the following sections outline the standard theoretical approaches and the nature of the expected findings based on studies of analogous compounds.

Molecular Geometry Optimization and Conformation Analysis

The initial step in most computational studies involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For chromone derivatives, this is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov This process determines key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for understanding the flexibility of the molecule and identifying its most stable conformers. For this compound, this would involve analyzing the rotational barriers of the methyl groups attached to the chromone core. The planarity of the chromone ring system is a significant factor, with minor distortions possible due to substituent effects. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Chromone Derivative (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond LengthC2=C3~1.35 Å
C4=O~1.23 Å
C2-CH3~1.50 Å
C3-CH3~1.51 Å
Bond AngleC2-C3-C4~120°
O-C4-C4a~121°
Dihedral AngleC3-C2-C1'-C6'Varies with conformation

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from DFT calculations on chromone derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For chromone derivatives, the distribution of HOMO and LUMO orbitals provides insights into the electrophilic and nucleophilic sites of the molecule. nih.govnih.gov In many chromones, the HOMO is often localized on the benzene (B151609) ring, while the LUMO is distributed over the pyrone ring, particularly the C2=C3 double bond and the carbonyl group. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Chromone Derivative (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: This data is for illustrative purposes and represents typical values for chromone derivatives.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijcce.ac.ir The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In chromone derivatives, the MEP map typically shows a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. ijcce.ac.ir The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. This phenomenon is particularly relevant for hydroxy-substituted chromones. nih.govrsc.org Upon photoexcitation, a proton can be transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a tautomer with different fluorescence properties.

For this compound, ESIPT would not be a primary focus of study as it lacks the necessary hydroxyl group for proton transfer. However, understanding ESIPT in related hydroxychromones provides a broader context for the photophysical behavior of this class of compounds. nih.govrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.govcumhuriyet.edu.truni-muenchen.de It allows for the investigation of charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, which can stabilize the molecule.

Table 3: Illustrative NBO Analysis for a Chromone Derivative - Second-Order Perturbation Theory Analysis of Fock Matrix (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O5σ(C4a-C8a)~5.2
LP(2) O1π(C2-C3)~20.1
π(C5-C6)π*(C7-C8)~15.8

Note: E(2) represents the stabilization energy of the donor-acceptor interaction. This data is hypothetical.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies have been published for this compound itself, research has been conducted on a closely related derivative, 2,3-dimethyl-7-(oxiran-2-ylmethoxy)-4H-chromen-4-one. nih.gov In a study by Nagaiah et al. (2017), this derivative was part of a series of synthesized chromeno carbamodithioates that were evaluated for their antioxidant activity and subjected to molecular docking studies with the active site of cyclooxygenase-2 (COX-2). nih.gov The docking analysis aimed to identify key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligands and the protein's active site. nih.gov Such studies on related compounds suggest that the this compound scaffold has the potential to interact with biological targets, warranting further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. For chromone derivatives, QSAR studies have been instrumental in designing new molecules with enhanced activities, such as antioxidant, antifungal, and anticancer properties. nih.govfrontiersin.orgtandfonline.com These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical, topological, and electronic features of the molecules.

Several statistical methods are employed to build QSAR models for chromone derivatives. These include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. frontiersin.org

Principal Component Regression (PCR) and Partial Least Squares (PLS): These are extensions of MLR that are particularly useful when the number of descriptors is large or when there is multicollinearity among them. frontiersin.org

Three-Dimensional QSAR (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D structures to consider the 3D spatial arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). researchgate.netthaiscience.info These models provide intuitive 3D contour maps that highlight regions where modifications to the molecular structure would likely lead to improved activity.

A typical QSAR study on chromone derivatives involves aligning the molecules and calculating various descriptors. For instance, in a study on the fungicidal activity of 3-iodochromone derivatives, descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 (a 2D topological descriptor), and ZCompDipole (the z-component of the dipole moment) were found to be significant. frontiersin.org The resulting MLR model showed a strong correlation between these descriptors and the observed fungicidal activity. frontiersin.org

Similarly, a 3D-QSAR study on the antioxidant activity of synthetic chromone derivatives identified the importance of steric and electrostatic fields around the chromone scaffold. nih.govresearchgate.net The CoMFA model generated from this study provided a visual guide for designing new derivatives with potentially higher antioxidant potency. researchgate.net

Table 1: Example of Descriptors and Statistical Parameters from a 2D-QSAR Study on 3-Iodochromone Derivatives as Potential Fungicides. frontiersin.org

ModelDescriptorsr²_pred
MLRDeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole0.9430.9110.837

r²: correlation coefficient; q²: cross-validated correlation coefficient; r²_pred: predictive ability for the external test set.

Table 2: Example of Field Contributions from a 3D-QSAR (CoMFA) Study on Chromone Derivatives as Topoisomerase I Inhibitors. thaiscience.info

FieldContribution (%)
Steric60.8
Electrostatic39.2

Mechanistic Insights from Theoretical Simulations of Chemical Reactions

Theoretical simulations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions involving chromone derivatives. These simulations can map out the entire reaction pathway, identify transition states and intermediates, and calculate activation energies, thereby providing a deep understanding of reaction feasibility and selectivity.

For the chromone scaffold, theoretical studies have provided key insights into various transformations:

Ring-Opening and Recyclization Reactions: Chromones are susceptible to nucleophilic attack, often leading to the opening of the pyrone ring. Theoretical studies have detailed the mechanisms of these reactions with various nucleophiles. tandfonline.com For example, the reaction of 3-functionalized chromones with nitrogen nucleophiles has been shown to proceed via an initial attack at the C2 position, followed by different cyclization pathways depending on the nature of the substituents and the reaction conditions. tandfonline.com

Cycloaddition Reactions: The mechanism of cycloaddition reactions involving chromone derivatives has been investigated using Molecular Electron Density Theory (MEDT). nih.gov For instance, the reaction between nitrile oxides and alkylated 4H-chromene-2-carboxylate derivatives was confirmed to proceed through a zwitterionic-type mechanism, which explains the observed regioselectivity. nih.gov

Catalyzed Reactions: DFT has been used to unravel the mechanisms of catalyzed reactions for the synthesis of functionalized chromones. In a study on the N-heterocyclic carbene (NHC)-catalyzed intramolecular hydroacylation, the reaction was found to proceed via a Breslow intermediate. researchgate.net This intermediate then reacts with a nitrile group to form an imine, which subsequently tautomerizes to the final 3-aminochromone product. researchgate.net

Intramolecular Wittig Reaction: The synthesis of 4H-chromen-4-ones via an intramolecular Wittig reaction has been described. acs.org Theoretical modeling of such a reaction for a specific derivative would likely show the formation of an acylphosphorane intermediate, which then undergoes cyclization on the ester carbonyl to yield the chromone ring.

These examples demonstrate the capability of theoretical simulations to provide a molecule-level understanding of the chemical reactivity of the chromone nucleus. Such insights are invaluable for optimizing reaction conditions, predicting the outcome of new reactions, and designing novel synthetic routes to chromone derivatives, including this compound.

Biological Activities and Mechanistic Studies in Vitro of 2,3 Dimethyl 4h Chromen 4 One Derivatives

Antimicrobial Activity (In Vitro)

Chromene derivatives are recognized for their potential as antimicrobial agents, with studies demonstrating activity against a spectrum of bacteria and fungi. researchgate.net The introduction of different substituents onto the chromone (B188151) core can significantly modulate this activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2,3-Dimethyl-4H-chromen-4-one have been investigated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a derivative incorporating a cytisine (B100878) moiety, (1S,5R)-3-{3-[(2,3-Dimethyl-4-oxo-4H-chromen-7-yl)-oxy]-2-hydroxypropyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a] nih.govscielo.brdiazocin-8-one, was evaluated in vitro for its activity against Escherichia coli, including carbenicillin-resistant and multidrug-resistant strains. bioorganica.com.ua

Other related chromene structures have also shown promise. A study involving 2-amino-4H-chromenes demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis. researchgate.net However, these specific compounds did not show activity against Enterococcus faecalis or Gram-negative bacteria in the same study. researchgate.net In another study, synthesized flavone (B191248) derivatives, which share the chromone core, exhibited moderate to good activity against S. aureus, B. subtilis, E. coli, and S. typhi. ajol.info Specifically, 2-(1H-Indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one was found to have excellent antibacterial activity against all tested bacteria. ajol.info

The table below summarizes the antibacterial activity of selected chromene derivatives.

Compound/Derivative ClassBacterial Strain(s)Activity/ObservationCitation(s)
Cytisine derivative of 2,3-Dimethyl-4-oxo-4H-chromen-7-ylEscherichia coli (including resistant strains)Evaluated for antimicrobial activity. bioorganica.com.ua
2-Amino-4H-chromenesStaphylococcus aureus, Bacillus anthracisPotent antibacterial activity observed. researchgate.net
2-Amino-4H-chromenesEnterococcus faecalis, Gram-negative bacteriaNo activity observed. researchgate.net
2-(1H-Indol-3-yl)-5,7-dimethoxy-4H-chromen-4-oneS. aureus, B. subtilis, E. coli, S. typhiExcellent antibacterial activity. ajol.info
Quinolyl flavonesS. aureus, B. subtilis, E. coli, S. typhiIncreased activity compared to indolyl chalcones. ajol.info
Various polycyclic chromene derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaSome compounds showed optimum antibacterial activity. scispace.com

Antifungal Efficacy and Modulation of Fungal Virulence Factors

The antifungal potential of chromone derivatives has also been a focus of in vitro research. Synthesized 2,3-Dimethyl-4H-furo[3,2-c]chromen-4-one derivatives, created through the ring-opening of coumarins, have been evaluated for their antifungal properties. mdpi.com Other studies have highlighted the antifungal efficacy of different chromone-based compounds. For example, 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one demonstrated excellent activity against various test fungi. ajol.infoasianpubs.org Similarly, certain polycyclic chromene derivatives showed high activity against Aspergillus flavus and Candida albicans. scispace.com The essential oil from Calyptranthes tricona leaves, containing compounds like 5,7-dimethoxy-2,8-dimethyl-2H-chromene, also possesses efficient antifungal properties. researchgate.net

While efficacy is often reported, studies detailing the modulation of specific fungal virulence factors by this compound derivatives are less common in the reviewed literature.

Proposed Mechanistic Pathways of Antimicrobial Action (In Vitro)

The precise in vitro mechanisms through which this compound derivatives exert their antimicrobial effects are still under extensive investigation. Research on the broader class of chromones and flavonoids suggests several potential pathways. These can include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, interference with nucleic acid synthesis, and the inhibition of efflux pumps which are responsible for antibiotic resistance. However, specific studies elucidating these mechanisms for this compound itself are not detailed in the provided search results.

Anticancer and Antiproliferative Potentials (In Vitro)

The chromone skeleton is a well-established pharmacophore in the design of anticancer agents. nih.govderpharmachemica.com Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of and induce death in various human cancer cell lines in vitro.

Cytotoxic Activity Against Various Human Cancer Cell Lines (In Vitro)

A number of in vitro studies have demonstrated the cytotoxic effects of this compound analogues against a panel of human cancer cell lines. Research on benzothiazole-chromone hybrids, such as 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one, has documented their antiproliferative activities. mdpi.com

Other chromone derivatives have shown moderate cytotoxic effects against cell lines including human leukemia (HL-60 and MOLT-4) and breast adenocarcinoma (MCF-7). nih.govmdpi.com In one study, chromane-2,4-dione derivatives showed higher potency compared to their chromen-4-one counterparts, with a derivative bearing a halogen on the exocyclic phenyl ring showing the highest potency against MOLT-4 and HL-60 cells. nih.gov Another study reported that newly synthesized 2-aminochromone-based N,N-bis-1,2,3-triazole derivatives exhibited good activity against human cervical (HeLa) cancer cell lines, with IC₅₀ values ranging from 0.11 to 1.04 µM. nih.gov

The table below presents the in vitro cytotoxic activity of various chromone derivatives.

Compound/Derivative ClassCancer Cell Line(s)IC₅₀ ValuesCitation(s)
Chromane-2,4-dione derivative (Compound 13)MOLT-4 (Leukemia)24.4 ± 2.6 μM nih.gov
Chromane-2,4-dione derivative (Compound 13)HL-60 (Leukemia)42.0 ± 2.7 μM nih.gov
Chromane-2,4-dione derivative (Compound 11)MCF-7 (Breast)68.4 ± 3.9 μM nih.gov
Methyl isobutyrate-derived dimeric chromenone (26c)L5178Y (Lymphoma)14 μM nih.gov
Methyl isobutyrate-derived dimeric chromenone (26c)HL60 (Leukemia)24 μM nih.gov
Methyl isobutyrate-derived dimeric chromenone (15c)HL60 (Leukemia)15 μM nih.gov
Methyl isobutyrate-derived dimeric chromenone (15c)L5178Y (Lymphoma)23 μM nih.gov
2-aminochromone-based N,N-bis-1,2,3-triazole derivativesHeLa (Cervical)0.11 to 1.04 µM nih.gov
Chromone linked amide (A1, 4"-phenol substitution)MCF-7 (Breast)37.13 µg/ml derpharmachemica.com
C4-malononitrile substituted 4H-chromeneHep2, A549, HT-29, HeLaExhibited significant anti-proliferative activity. researchgate.net

Apoptosis Induction Pathways and Caspase Activation (In Vitro)

A primary mechanism for the anticancer activity of chromone derivatives is the induction of apoptosis, or programmed cell death. researchgate.net This process is often mediated by a family of cysteine proteases known as caspases. google.com In vitro studies have shown that various chromene derivatives can trigger apoptosis in cancer cells through caspase-dependent pathways.

For example, certain chrysin (B1683763) derivatives were found to induce apoptosis in MDA-MB-231 breast cancer cells, which was mediated by the activation of caspase-3 and caspase-7. dovepress.com Another study reported that novel chromene derivatives carrying sulfonamide moieties induced apoptosis in a p53-independent manner. frontiersin.org Research on new coumarin (B35378) derivatives, which are structurally related to chromones, demonstrated that they could alter the expression of apoptosis-related genes such as BCL-2 and caspase-9. areeo.ac.ir

Furthermore, a series of 4-Aryl-4H-chromenes were identified as potent inducers of apoptosis, with some compounds showing activity in the low nanomolar range. acs.org The activation of caspases-3/7 was confirmed as a key event in the apoptotic process induced by these compounds. acs.orgmdpi.com Some isoxazolidine-substituted chromones have been shown to induce apoptosis through a mitochondrial-dependent pathway, characterized by the loss of mitochondrial membrane potential in human promyelocytic leukemia (HL-60) cells. researchgate.net Molecular docking studies have also suggested that 4H-chromene derivatives may bind to anti-apoptotic proteins like Bcl-2, Bcl-w, and Bcl-xL, thereby promoting cell death. researchgate.net

Cell Cycle Modulation Studies (In Vitro)

Derivatives of the 4H-chromen-4-one scaffold have been shown to exert antiproliferative effects by interfering with the cell cycle progression in cancer cell lines. Mechanistic studies indicate that these compounds can induce cell cycle arrest at different phases, thereby preventing cell division and proliferation.

One study found that a furoxan derivative of chromone, compound 15a, caused S-phase cell cycle arrest in K562 cancer cells in a concentration-dependent manner. nih.gov In another investigation, a nitrogen mustard derivative of chromone demonstrated the ability to induce G2/M phase arrest in MDA-MB-231 breast cancer cells. tandfonline.com This effect was linked to the generation of intracellular reactive oxygen species (ROS) and the activation of DNA damage pathways. tandfonline.com Similarly, other flavonoid derivatives based on the chromone structure have been observed to induce cell cycle arrest at the G2/M phase. researchgate.net

Enzyme and Pathway Inhibition Studies (e.g., Kinases, COX, LOX, Cholinesterases, β-Secretase)

The 4H-chromen-4-one framework serves as a template for the development of potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases.

Kinase Inhibition: Chromone derivatives have been identified as inhibitors of protein kinases, which are crucial in cell signaling pathways that control proliferation and survival. nih.gov For instance, the chromone derivative LY294002 is known to be a synthetic inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. nih.gov Another study highlighted a thienopyrimidine chromone derivative as a potent inhibitor of mTOR/PI3K kinase, with IC50 values of 0.16 μM and 2.35 μM, respectively. acs.org

COX and LOX Inhibition: Chromones are recognized as anti-inflammatory agents that can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov A series of 4-oxo-4H-furo[2,3-h]chromene derivatives were evaluated for their inhibitory effects. nih.gov Specifically, compounds with 4-chlorophenyl, 4-methoxyphenyl, or cyclohex-1-en-1-yl substitutions showed significant inhibition against COX-2, with IC50 values of 10.4, 14.7, and 13.6 μM, respectively. nih.gov Certain derivatives were also found to moderately inhibit lipoxygenases (LOX-5 and LOX-15). nih.gov

Cholinesterase and β-Secretase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, chromone derivatives have been explored as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). acs.orgnih.govnih.gov

A series of furochromone hydrazone derivatives were tested, with some compounds showing dual inhibitory activity against both cholinesterases and β-secretase. nih.gov

Chromone-based chalcone (B49325) derivatives exhibited significant inhibitory effects against AChE and BuChE, with IC50 values of 10 and 6 μM, respectively, while another compound in the series showed an IC50 of 16 μM for BACE-1. nih.gov

Novel chromone-2-carboxamido-alkylamines displayed potent AChE inhibitory activities, with one compound having an IC50 of 0.09 ± 0.02 µM. researchgate.net

Monoamine Oxidase (MAO) Inhibition: Certain chromone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes linked to neurodegenerative disorders. nih.gov One 2-(indolyl)-4H-chromen-4-one derivative was active against both MAO-A and MAO-B (IC50 values of 0.32 μM and 0.63 μM), while other derivatives showed high selectivity for MAO-B. nih.gov

Table 1: In Vitro Enzyme Inhibition by 4H-Chromen-4-one Derivatives
Derivative ClassTarget Enzyme/PathwayKey Findings (IC50 Values)Source
Thienopyrimidine chromonemTOR/PI3K KinaseIC50 = 0.16 µM (mTOR), 2.35 µM (PI3K) acs.org
Furochromone hydrazonesCOX-2IC50 = 10.4 µM, 14.7 µM, 13.6 µM nih.gov
Chromone-based chalconesAChE / BuChEIC50 = 10 µM (AChE), 6 µM (BuChE) nih.gov
Chromone-based chalconesβ-Secretase (BACE-1)IC50 = 16 µM nih.gov
2-(indolyl)-4H-chromen-4-oneMAO-A / MAO-BIC50 = 0.32 µM (MAO-A), 0.63 µM (MAO-B) nih.gov

Anti-inflammatory Properties and Immunomodulatory Effects (In Vitro)

The anti-inflammatory potential of 4H-chromen-4-one derivatives is well-documented, with studies demonstrating their ability to modulate inflammatory responses in vitro. nih.govmdpi.com

Modulation of Pro-Inflammatory Mediators (In Vitro)

A primary mechanism of the anti-inflammatory action of these compounds is the suppression of pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, various 2-phenyl-4H-chromen-4-one derivatives have been shown to significantly inhibit the production of nitric oxide (NO). nih.govresearchgate.net Furthermore, specific derivatives effectively reduced the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner. researchgate.netacs.org For instance, certain chrysin derivatives at concentrations of 5 and 10 μM significantly reduced IL-6 levels. acs.org

Inhibition of Key Signaling Pathways (e.g., TLR4/MAPK)

The anti-inflammatory effects of 4H-chromen-4-one derivatives are often mediated through the inhibition of critical signaling pathways. Several studies have shown that these compounds can suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinases (MAPK) pathway. nih.govresearchgate.netnih.gov Activation of TLR4 by LPS typically triggers the MAPK cascade, leading to the production of pro-inflammatory cytokines. nih.govresearchgate.net By downregulating this pathway, certain 2-phenyl-4H-chromen-4-one derivatives effectively decrease the expression of NO, IL-6, and TNF-α. nih.gov A synthetic homoisoflavonoid, SH66, also demonstrated potent anti-neuroinflammatory effects by inhibiting the LPS-mediated modulation of the TLR4-MAPK-NLRP3 inflammasome pathway in microglial cells. mdpi.com

Antioxidant Capacity and Radical Scavenging Mechanisms (In Vitro)

Many chromone derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metals. d-nb.infonih.govnih.gov Their antioxidant potential has been evaluated using various in vitro assays.

Studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed significant antioxidant activity in DPPH radical scavenging, hydrogen peroxide scavenging, nitric oxide scavenging, and total antioxidant capacity assays. d-nb.info Similarly, a series of 4-hydroxycoumarin (B602359) derivatives were assessed, with several compounds noted as highly active radical scavengers. nih.govnih.gov The antioxidant mechanism is believed to involve hydrogen atom abstraction (HAA) or sequential electron transfer proton transfer (SETPT). researchgate.net Flavonol derivatives bearing a phenyl-N,N-dimethylamino group also exhibited promising antioxidant potency in DPPH, ABTS, ORAC, and FRAP assays without showing cytotoxicity. mdpi.com

Table 2: In Vitro Antioxidant Assays for 4H-Chromen-4-one Derivatives
Derivative ClassAssayResultSource
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesDPPH, H2O2, NO Scavenging, TACSignificant antioxidant activity observed. d-nb.info
4-hydroxycoumarin derivativesDPPH, Hydroxyl Radical, Lipid Peroxide ScavengingHighest activity detected during radical scavenging. nih.govnih.gov
Flavonol derivatives with phenyl-N,N-dimethylamino groupDPPH, ABTS, ORAC, FRAPPromising antioxidant potency. mdpi.com

Antiviral Activities Against Specific Pathogens (In Vitro)

The chromone scaffold has been utilized to develop agents with antiviral properties against a variety of pathogens. researchgate.netmdpi.com

In one study, a series of 2-aryl-4H-chromen-4-one derivatives were synthesized and evaluated for their activity against the Chikungunya virus (CHIKV) in Vero cell culture. researchgate.net Three compounds were found to be active, with the most potent derivatives showing an IC50 of 0.44 μM and 0.45 μM. researchgate.net Compounds with a heterocyclic ring at the 2nd position of the chromenone core were identified as potent inhibitors of CHIKV. researchgate.net

Another investigation screened fluorinated 4H-chromen-4-one derivatives for their inhibitory activity against influenza A virus (H1N1) in MDCK cell culture. researchgate.net Several fluorinated compounds showed clear antiviral effects, making them promising candidates for further study. researchgate.net Additionally, certain chroman-4-one derivatives have displayed antiviral potency against human rhinovirus (HRV) strains and the Coxsackie virus. nih.gov

Other Investigated Biological Activities (In Vitro)

Anticonvulsant Activity

Derivatives of the chromene scaffold have been a subject of interest in the search for new anticonvulsant agents. Research has shown that certain flavone derivatives, which share the chromen-4-one core, exhibit notable anticonvulsant properties. impactfactor.org A series of flavone-incorporated hydrazide derivatives were synthesized and evaluated for their effectiveness in preclinical models of epilepsy. impactfactor.org

One standout compound, N'-(2-(4-(dimethylamino)phenyl)chroman-4-ylidene)-2-phenoxybenzohydrazide, demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test. impactfactor.orgnih.gov This test is a standard preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures. At a dose of 30 mg/kg, this derivative showed a 68.59% protective effect. nih.gov

Furthermore, azolylchroman derivatives have been assessed for their potential to counteract seizures induced by pentylenetetrazole (PTZ), a model for absence seizures. researchgate.net Among the tested compounds, 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one and 3-(1H-1,2,4-triazol-1-yl)chroman-4-one were found to be particularly effective in diminishing seizure activity in this model. researchgate.net These findings underscore the potential of the chromene framework as a basis for developing novel anticonvulsant therapies.

Table 1: Anticonvulsant Activity of Chromene Derivatives

Compound Test Model Activity Reference
N'-(2-(4-(dimethylamino)phenyl)chroman-4-ylidene)-2-phenoxybenzohydrazide Maximal Electroshock Seizure (MES) 68.59% protection at 30 mg/kg nih.gov
7-chloro-3-(1H-imidazol-1-yl)chroman-4-one Pentylenetetrazole (PTZ)-induced seizures Significant decrease in seizures researchgate.net

Alpha-Glucosidase and Tyrosinase Inhibition

The versatility of the chromene scaffold is further demonstrated by the potent inhibitory activity of its derivatives against two key enzymes: alpha-glucosidase and tyrosinase.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have highlighted the potential of chromene derivatives as alpha-glucosidase inhibitors.

A synthetic flavone derivative, 2-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-4H-chromen-4-one (BDC), exhibited strong, dose-dependent inhibition of alpha-glucosidase, with a maximum inhibition of 99.3% at a concentration of 27.6 µM. nih.gov This was significantly more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that BDC acts as a non-competitive inhibitor. nih.gov

Other series of chromene derivatives have also shown promise. A range of 4H-chromenes demonstrated potent inhibition compared to acarbose. frontiersin.org Similarly, coumarin-chalcone hybrids and 7-fluorochromone-based thiosemicarbazones have been identified as powerful alpha-glucosidase inhibitors, with some compounds showing inhibitory activity many times stronger than acarbose. frontiersin.orgnih.gov For instance, the thiosemicarbazone derivative 3k displayed an exceptionally low IC₅₀ value of 6.40 ± 0.15 µM. nih.gov Prenylated isoflavones, which contain the chromen-4-one structure, have also been identified as significant inhibitors, with compound 5c showing an IC₅₀ of 17.6 µM. scielo.org.mx

Table 2: Alpha-Glucosidase Inhibitory Activity of Chromene Derivatives

Compound/Derivative Series IC₅₀ Value (µM) Type of Inhibition Reference
2-(Benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-4H-chromen-4-one (BDC) - (99.3% inhibition at 27.6 µM) Non-competitive nih.gov
Coumarin-chalcone derivatives (3j, 3q, 3t) 24.09 - 30.30 Mixed-type frontiersin.org
Prenylated isoflavone (B191592) (5c) 17.6 Competitive scielo.org.mx
7-Fluorochromone thiosemicarbazone (3k) 6.40 ± 0.15 - nih.gov

Tyrosinase Inhibition

Tyrosinase is a central enzyme in the production of melanin, and its inhibitors are of great interest for cosmetics and for treating hyperpigmentation disorders. Derivatives of 4H-chromene have emerged as effective tyrosinase inhibitors.

A series of novel 4H-chromene-3-carbonitrile derivatives were synthesized and evaluated, with compound 6f (2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) proving to be the most potent inhibitor with an IC₅₀ value of 35.38 ± 2.12 µM. nih.govresearchgate.net Kinetic studies indicated that this compound acts as a competitive inhibitor. nih.gov

Another study focused on 4H-benzo[h]chromene-3-carboxylate derivatives, identifying compound 4i , which has a 4-dimethylamino substitution, as the most potent competitive tyrosinase inhibitor with an IC₅₀ of 34.12 μM. researchgate.net Additionally, certain geranyloxycoumarin derivatives have demonstrated high activity, with compound 3k being twice as active as the well-known inhibitor arbutin (B1665170) at the same concentration. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Chromene Derivatives

Compound/Derivative Series IC₅₀ Value (µM) Type of Inhibition Reference
4H-Chromene-3-carbonitrile (6f) 35.38 ± 2.12 Competitive nih.gov
4H-Benzo[h]chromene-3-carboxylate (4i) 34.12 Competitive researchgate.net

Activation of Cystic Fibrosis Transmembrane Conductance Regulator

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel. mdpi.com Small molecules that can modulate CFTR function, known as potentiators and correctors, are a key therapeutic strategy. The chromene scaffold is present in some of these modulators.

Genistein, a naturally occurring isoflavone containing a chromen-4-one core, has been identified as a CFTR potentiator. nih.govacs.org It works by increasing the channel's open probability, thereby enhancing chloride ion transport. nih.gov In vitro studies have determined its EC₅₀ for this activity to be around 16 µM. nih.gov

More complex chromene derivatives have been developed as CFTR correctors, which aim to fix the misfolding and trafficking of mutant CFTR protein to the cell surface. One such potent corrector is ABBV/GLPG-2222, which features a dihydro-2H-chromen structure. acs.org Other compounds, such as VRT-532, have been shown to act as both a potentiator for certain mutations (like G551D) and a corrector for the common F508del mutation. nih.gov These findings highlight the potential of chromene-based structures in the development of treatments for cystic fibrosis.

Table 4: CFTR Activating Properties of Chromene Derivatives

Compound Type of Activity Potency (EC₅₀) Target Mutation(s) Reference
Genistein Potentiator ~16 µM General nih.gov
VRT-532 Potentiator/Corrector ~3 µM (ATPase activity) G551D, F508del nih.gov

Structure Activity Relationship Sar Studies of 2,3 Dimethyl 4h Chromen 4 One and Analogues

Influence of Substituent Position and Nature on Biological Activity Profiles

The biological activity of chromone (B188151) derivatives is highly dependent on the substitution pattern. nih.gov Research indicates that even minor changes, such as the position of a substituent, can alter the pharmacological profile, although in some specific series, positional changes have induced little variability in the tested activities. researchgate.netacs.org

For instance, in the development of SIRT2 inhibitors, a class of enzymes involved in aging-related diseases, substitutions at the 2-, 6-, and 8-positions of the chromone core were found to be most effective. researchgate.netacs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. acs.org Conversely, studies on other chromone series have shown that introducing a hydroxyl group can sometimes diminish cytotoxicity, while a cyanide group at the same position may enhance antibacterial activity. researchgate.netacs.orgnih.gov

The introduction of a carboxylic group onto the chromone core has been shown to be more effective than methyl, ethyl, or hydroxyl groups for certain activities. nih.gov In one study on chromone carboxamide derivatives, a fluorine atom at position 6 resulted in more active compounds against the MCF-7 cancer cell line compared to chloro or methyl groups at the same position. nih.gov This highlights the significant role that both the nature (e.g., halogen vs. alkyl) and the position of the substituent play in determining the ultimate biological outcome.

Table 1: Effect of Substituent Variations on Biological Activity

Scaffold/Series Substituent & Position Observed Biological Effect Reference
Chromone/Chroman-4-one 2-, 6-, and 8-positions Potent SIRT2 inhibition researchgate.netacs.org
Dirchromone Analogues 6-OH Diminished cytotoxicity researchgate.netacs.org
Dirchromone Analogues 6-CN Enhanced antibacterial activity researchgate.netacs.org
Chromone Carboxamides 6-F Increased activity against MCF-7 cells nih.gov

Role of Dimethyl Substitution at C-2 and C-3 on Bioactivity

While extensive research exists on various substitution patterns of the chromone nucleus, the specific contribution of the dimethyl group at the C-2 and C-3 positions of 2,3-Dimethyl-4H-chromen-4-one is a key structural feature. The presence of a double bond between C-2 and C-3 is a defining characteristic of chromones compared to chromanones and is considered an important structural feature for certain biological activities, such as the inhibition of nitric oxide production. nih.govscispace.com

The substitution on the pyrone ring (the heterocyclic ring containing the oxygen atom) is critical. In the case of this compound, the methyl groups at C-2 and C-3 contribute to the molecule's lipophilicity and steric profile. This can influence how the molecule interacts with biological targets. For example, in a study of dirchromone analogues, methylation at position C-3 was found to decrease antibacterial activity against Staphylococcus aureus. acs.org This suggests that while the dimethyl pattern is a defining feature, it may not be universally optimal for all biological targets and that mono-substitution or other functional groups might be preferred for specific activities. The synthesis of various alkyl chromones, such as 2-ethyl chromone and 2,6-dimethylchromone, has been achieved to explore these structure-activity relationships further. ijrar.org

Impact of Additional Substitutions on the Benzene (B151609) Ring on Pharmacological Profiles

Adding substituents to the benzene ring (positions 5, 6, 7, and 8) of the this compound scaffold significantly modulates its pharmacological properties. The electronic nature and size of these substituents can drastically alter target affinity and biological response. researchgate.netacs.org

For example, in the pursuit of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for activity. acs.org Similarly, studies on 3-formyl chromone derivatives showed that the presence of an electron-donating or electron-withdrawing group at the C-6 position could influence the molecule's electron density and, consequently, its biological activity. nih.gov

In another example, the development of antitubercular agents from 4H-chromen-4-one derivatives identified a lead compound, 8d, whose efficacy highlights the importance of the substitution pattern on the benzene ring for activity against multidrug-resistant tuberculosis. nih.gov Research on dirchromone derivatives showed that adding halides, particularly a chloro or bromo group at the C-6 position, increased antibacterial potential. acs.org This indicates that the benzene ring is a highly adaptable region for modification to fine-tune the pharmacological profile of the parent chromone.

Table 2: Influence of Benzene Ring Substitutions on Pharmacological Activity

Parent Scaffold Substituent & Position Resulting Pharmacological Profile Reference
Chroman-4-one 6- and 8- (large, electron-withdrawing) Favorable for SIRT2 inhibition acs.org
Dirchromone 6-Cl or 6-Br Increased antibacterial activity acs.org
Dirchromone 6-CN Enhanced antibacterial activity but diminished cytotoxicity acs.orgnih.gov
3-Formyl Chromone 6-isopropyl High affinity for Insulin-Degrading Enzyme (IDE) nih.gov

Correlation between Molecular Features and Target Affinity/Selectivity

The biological activity of chromone derivatives is intrinsically linked to their molecular features, such as shape, size, polarizability, and electronic state. acs.org Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate these physicochemical properties with biological activity, providing insights for designing more potent and selective molecules. [33, 35]

Key molecular features influencing target affinity include:

Hydrophobicity/Lipophilicity : The lipophilicity of a compound affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. acs.org For instance, in a series of chromone-based inhibitors, modifications affecting lipophilicity were crucial for activity.

Electronic Properties : The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron distribution across the chromone scaffold. ijrar.org This influences the molecule's ability to form hydrogen bonds, and engage in pi-pi stacking or electrostatic interactions with the target protein. For example, para-substitution on a styryl group attached to a chromone with lipophilic, electron-withdrawing groups like halogens was found to improve binding affinity for both MAO-B and A2AAR targets. nih.gov

Steric Factors : The size and shape of substituents determine how well the molecule fits into the binding site of a biological target. acs.org Molecular docking studies on 3-hydroxychromone derivatives suggested that substituents in the 8-position could fit into a specific hydrophobic cavity in the MEK1 enzyme.

QSAR models have successfully predicted the fungicidal activity of 3-iodochromone derivatives, identifying key descriptors like dipole moment and electronic energy as major influencers of bioactivity. Such studies provide a rational basis for optimizing lead compounds by modifying their molecular features to achieve higher target affinity and selectivity. [33, 37]

Stereochemical Considerations in Bioactivity of Chromone Derivatives

While this compound itself is an achiral molecule, the introduction of certain substituents or modifications can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). The stereochemistry of a molecule can be a critical determinant of its biological activity, as the binding sites of proteins and enzymes are often stereospecific.

Although specific SAR studies focusing on the stereochemistry of this compound derivatives are not extensively documented in the provided results, the principle is well-established within the broader class of chromones and flavonoids. For example, the absolute configuration of new 2-(2-phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromones was determined to be crucial for their phosphodiesterase (PDE) 3A inhibitory activity.

In another instance, the stereochemistry of flavonoidal alkaloids was investigated, highlighting the importance of the spatial arrangement of atoms for their chemical and biological properties. For any derivative of this compound that possesses a chiral center, it would be essential to separate and evaluate the individual stereoisomers, as they may exhibit significant differences in potency, efficacy, and even the type of biological activity.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,3-Dimethyl-4H-chromen-4-one

Research directly focused on this compound is limited, with most studies investigating its more complex derivatives. However, the existing body of work provides a foundational understanding.

Synthesis: The synthesis of the 2,3-dimethylchromone core is well-established. A common method involves the Kostanecki-Robinson reaction, where a 2'-hydroxyacetophenone (B8834) is treated with acetic anhydride (B1165640) and sodium acetate, followed by cyclization. nih.gov For instance, 8-hydroxy-2,3-dimethyl-4H-chromen-4-one can be synthesized from 2',3'-dihydroxyacetophenone (B30278) under these conditions. nih.gov Subsequent reactions, such as Williamson ether synthesis, can be used to modify the core structure, for example, producing 8-methoxy-2,3-dimethyl-4H-chromen-4-one. nih.gov

Derivatization and Biological Activity: The true potential of this compound is revealed through its derivatives. Studies have shown that modifications at various positions on the chromone (B188151) ring lead to compounds with significant biological properties.

Antifungal Activity: The synthetic precursor, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, a derivative of the 2,3-dimethyl core, has demonstrated notable antifungal activity against Candida albicans. nih.gov It was found to inhibit virulence factors and was effective against preformed biofilms. nih.gov

Anticancer Activity: Hybrid molecules incorporating the 2,3-dimethylchromone scaffold have shown promise as anticancer agents. For instance, chromone-pyrimidine hybrids, derived from 8-formyl-7-methoxy-2,3-dimethylchromone, displayed significant anti-proliferative activity against several cancer cell lines while showing lower toxicity to normal cells. bohrium.com

Enzyme Inhibition: Derivatives are being explored as enzyme inhibitors. Chromone-based compounds have been developed as inhibitors for targets like SIRT2, which is relevant in cancer therapy. acs.org

Neurodegenerative Disease Applications: The broader chromone scaffold is a key area of research for neurodegenerative diseases. researchgate.net A hydrochloride salt of a complex derivative, 2,3-dimethyl-7-methoxy-8-(4-methyl-1-piperazinyl)methyl-chromone, has been identified as a compound with potential pharmacological applications, possibly in neuroprotection.

These findings underscore that while this compound itself may not be the primary active agent, it serves as a crucial building block for creating pharmacologically potent molecules.

Unexplored Avenues in Synthetic Methodology and Derivatization

While classic synthetic routes are effective, there is considerable room for innovation in the synthesis and derivatization of this compound.

Advanced Synthetic Methods: Future research could focus on developing more efficient, sustainable, and atom-economical synthetic strategies.

Green Chemistry Approaches: Exploring microwave-assisted synthesis or the use of environmentally friendly catalysts could reduce reaction times and improve yields. frontiersin.orgscispace.com

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability for producing 2,3-dimethylchromone and its derivatives.

Catalytic C-H Activation: Direct C-H bond activation and functionalization represent a powerful tool for modifying the chromone skeleton. scispace.com While some work has been done on other chromones, a systematic exploration of C-H activation at the various positions of the this compound ring system is a significant unexplored avenue.

Novel Derivatization Strategies: The functionalization of the 2,3-dimethylchromone core is key to unlocking its therapeutic potential.

Trifluoroacetylation: The introduction of trifluoromethyl groups can significantly alter a molecule's biological properties. A methodology for the trifluoroacetylation of 2-methylchromone (B1594121) derivatives has been developed, which could be adapted for the 2,3-dimethyl scaffold to create novel compounds for screening. researchgate.net

Ring-Opening and Recyclization: 3-functionalized chromones can undergo ring-opening and recyclization reactions with various nucleophiles to create diverse five, six, and seven-membered heterocyclic systems. researchgate.nettandfonline.com Applying these strategies to derivatives of this compound could yield entirely new classes of compounds, such as pyrazoles, pyrimidines, or diazepines. tandfonline.com

Hybrid Molecules: Designing and synthesizing hybrid molecules that combine the 2,3-dimethylchromone scaffold with other known pharmacophores (e.g., pyrimidines, piperazines, thiazoles) is a promising strategy to develop multi-target-directed ligands. researchgate.netbohrium.commdpi.com

Advanced Mechanistic Investigations of Biological Activities (In Vitro)

While derivatives of this compound have shown bioactivity, the underlying mechanisms of action are often not fully understood. Future research should employ advanced in vitro techniques to elucidate these pathways.

Target Identification and Validation: For derivatives showing anticancer activity, comprehensive studies are needed to identify specific molecular targets. Techniques like thermal shift assays, affinity chromatography, and chemoproteomics can pinpoint protein binding partners. For example, the anticancer effects of chromone-pyrimidine hybrids could be further investigated to confirm their interaction with specific kinases like BCR-ABL. bohrium.com

Signaling Pathway Analysis: Once a target is identified, its role in cellular signaling pathways must be examined. For anti-inflammatory chromones, this would involve detailed studies on pathways like the TLR4/MAPK pathway. libretexts.org For anticancer derivatives, investigating effects on cell cycle progression, apoptosis (e.g., activation of caspases, regulation of Bcl-2 family proteins), and DNA damage responses is crucial. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of this compound derivatives with varied substituents is needed. The biological activity of each compound should be correlated with its structural features to build robust SAR models. frontiersin.org This will guide the rational design of more potent and selective molecules. rsc.org

Potential for Novel Therapeutic Scaffold Development and Material Science Applications

The versatility of the this compound structure makes it a promising platform for development in both medicine and material science.

Therapeutic Scaffold Development: The chromone nucleus is a privileged structure that can be tailored for various therapeutic areas. nih.gov

Oncology: Given the antiproliferative effects of its derivatives, the 2,3-dimethylchromone scaffold is a strong candidate for developing new anticancer agents, potentially targeting protein kinases or inducing apoptosis. acs.orgresearchgate.net

Neurodegenerative Diseases: Following the lead of other chromones, derivatives could be designed as multi-target-directed ligands for Alzheimer's or Parkinson's disease, potentially inhibiting enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). researchgate.net

Infectious Diseases: The antifungal activity observed in a derivative suggests that the scaffold could be optimized to develop new antifungal or even antibacterial agents. nih.gov

Material Science Applications: The application of chromones extends beyond pharmacology. schrodinger.comextrica.com

Fluorescent Probes: Chromone derivatives are known for their photochemical characteristics and have been used to create fluorescent probes. researchgate.net The this compound core could be functionalized with fluorophores to develop sensors for detecting specific ions or biomolecules.

Organic Electronics: Certain chromone derivatives are being investigated for their optical properties for potential use in organic dyes and solar cells. core.ac.uk The electronic properties of the 2,3-dimethylchromone core could be tuned through derivatization for applications in organic light-emitting diodes (OLEDs) or photovoltaics.

Synergistic Approaches in Chromone Research and Design

The future of drug development increasingly lies in combination therapies and multi-target agents. The this compound scaffold is well-suited for these innovative approaches.

Combination Therapy: Research should investigate the synergistic effects of 2,3-dimethylchromone derivatives with existing drugs. For example, combining a novel chromone-based anticancer agent with standard chemotherapeutics could enhance efficacy and overcome drug resistance. This approach has shown success with other chromone derivatives.

Multi-Target-Directed Ligands (MTDLs): Instead of hitting a single target, MTDLs are designed to modulate multiple targets involved in a complex disease. researchgate.net The 2,3-dimethylchromone scaffold can be decorated with different functional groups, each designed to interact with a specific biological target, creating a single molecule with a multi-pronged therapeutic effect. researchgate.net This is particularly relevant for complex diseases like cancer and neurodegenerative disorders. researchgate.netbohrium.com

Drug Repurposing: Existing drugs based on a chromone scaffold could be re-evaluated to identify new therapeutic uses. nih.govresearchgate.net Similarly, derivatives of this compound synthesized for one purpose could be screened against a broad range of biological targets to uncover unexpected activities.

Q & A

Basic: How can researchers optimize the synthesis of 2,3-Dimethyl-4H-chromen-4-one to improve yield and purity?

Methodological Answer:
Synthetic optimization typically involves adjusting reaction conditions such as catalysts, solvents, and temperature. For example, in related chromenone derivatives, using DMF as a solvent with K₂CO₃ as a base under reflux conditions improved yields (e.g., 92% yield for a structurally similar compound) . Reagent stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) also influence purity. Comparative studies using alternative catalysts (e.g., Oxone in THF/H₂O) may enhance regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR in CDCl₃ can resolve methyl group signals (δ 2.1–2.5 ppm) and confirm substitution patterns on the chromenone core . HRMS with ESI ionization validates molecular ion peaks (e.g., [M+H]⁺), with deviations ≤0.04 ppm indicating purity . X-ray crystallography further resolves stereochemical ambiguities, as seen in hydrogen-bonding networks of analogous chromenones .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Based on structurally related compounds, GHS classifications suggest using PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Work in a fume hood, and store in airtight containers away from light. First-aid measures include immediate rinsing for eye exposure and medical consultation for ingestion .

Advanced: How do substituent modifications influence the biological activity of this compound derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -NO₂ at the 4-position) enhance antimicrobial activity, while methoxy groups (-OCH₃) improve solubility and bioavailability . For example, 2-(4-chlorophenyl)-4H-chromen-4-one exhibited COX-2 inhibition (IC₅₀ = 0.8 μM), attributed to hydrophobic interactions in docking studies . Systematic substitution at the 3- and 7-positions can further modulate target selectivity .

Advanced: What mechanisms underlie the antitumor activity of this compound analogs?

Methodological Answer:
Mechanistic studies suggest apoptosis induction via mitochondrial pathways (e.g., Bax/Bcl-2 modulation) and ROS generation. Fluorescent derivatives (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) show DNA intercalation and topoisomerase inhibition . In silico docking against EGFR (PDB: 1M17) reveals hydrogen bonding with Lys721 and hydrophobic interactions with Phe723 .

Advanced: How can researchers resolve contradictions in reported biological activity data for chromenone derivatives?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry vs. MTT). Re-evaluate purity via HPLC and confirm structural integrity with 2D NMR (e.g., NOESY for spatial proximity) .

Advanced: What computational strategies predict the binding affinity of this compound derivatives?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are standard. For COX-2 inhibition, Glide SP scoring with OPLS4 force fields identifies key residues (e.g., Tyr385, Ser530) . QSAR models using descriptors like LogP and polar surface area (PSA) predict bioavailability and blood-brain barrier penetration .

Advanced: How can solubility challenges of this compound be addressed in formulation studies?

Methodological Answer:
Co-solvency (e.g., PEG-400/water mixtures) or cyclodextrin inclusion complexes enhance aqueous solubility. For in vivo studies, nanoformulation (liposomes, PLGA nanoparticles) improves pharmacokinetics. Stability testing under varied pH (2–9) and temperature (4–40°C) ensures formulation robustness .

Advanced: What strategies ensure regioselectivity in the synthesis of polysubstituted chromenones?

Methodological Answer:
Directing groups (e.g., -OH at C5/C7) and transition-metal catalysis (Pd/Cu) control substitution patterns. For example, propargyl bromide in DMF with K₂CO₃ selectively functionalizes the 3-hydroxy group of 2-(4-fluorophenyl)-4H-chromen-4-one . Microwave-assisted synthesis reduces side reactions by accelerating kinetics .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:
Develop LC-MS/MS methods with isotope-labeled internal standards (e.g., ¹³C-chromenone). Validate via ICH guidelines:

  • Linearity : R² ≥0.998 over 1–100 μg/mL.
  • Accuracy : 95–105% recovery in spiked plasma.
  • Precision : ≤5% RSD intra/inter-day .

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